Bendamustine-d6 (major) D-Mannitol Ester is a derivative of the chemotherapeutic agent bendamustine, which is primarily used in the treatment of certain types of cancers, including non-Hodgkin lymphoma and chronic lymphocytic leukemia. The modification with D-Mannitol, a sugar alcohol, aims to enhance the solubility and stability of bendamustine, potentially improving its pharmacokinetic profile and therapeutic efficacy. This compound is classified under alkylating agents due to its mechanism of action that involves the formation of DNA cross-links, leading to cell apoptosis.
Bendamustine-d6 (major) D-Mannitol Ester is synthesized from bendamustine hydrochloride through a chemical modification process involving D-Mannitol. The classification of this compound falls under the category of anticancer drugs, specifically as an alkylating agent that interacts with DNA. Its chemical structure includes both the bendamustine moiety and the D-Mannitol ester, which plays a significant role in its solubility and bioavailability.
The synthesis of Bendamustine-d6 (major) D-Mannitol Ester involves several key steps:
The molecular structure of Bendamustine-d6 (major) D-Mannitol Ester can be represented as follows:
Bendamustine-d6 (major) D-Mannitol Ester participates in various chemical reactions typical for alkylating agents:
The mechanism of action for Bendamustine-d6 (major) D-Mannitol Ester primarily involves:
Bendamustine-d6 (major) D-Mannitol Ester has several scientific applications:
The molecular architecture of bendamustine-d6 D-mannitol ester (C22H28D6Cl2N3O7, MW: 529.46 g/mol) integrates two pharmacologically significant components: a deuterated bendamustine moiety and a D-mannitol carrier [1] [8]. The deuterium atoms are strategically incorporated at the six hydrogen positions of the two N-methyl groups within the benzimidazole ring system (N-CH3 → N-CD3), creating a mass shift of +6 Da compared to the non-deuterated analog without altering steric parameters or chemical reactivity [1]. This isotopic labeling provides distinct mass spectrometric signatures essential for trace analysis.
The esterification occurs between bendamustine’s carboxylic acid group and a primary hydroxyl group of D-mannitol [(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl 4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate], preserving mannitol’s four remaining secondary hydroxyl groups [7] [9]. This structural modification significantly enhances aqueous solubility compared to bendamustine hydrochloride due to mannitol’s hydrophilic polyol character. The ester bond functions as a hydrolytically cleavable linkage, enabling controlled release of active bendamustine-d6 under physiological conditions while maintaining stability during analytical handling [7] [9].
Table 1: Structural Characteristics of Bendamustine-d6 D-Mannitol Ester vs. Reference Compounds
Characteristic | Bendamustine-d6 D-Mannitol Ester | Non-deuterated Bendamustine Mannitol Ester | Bendamustine HCl |
---|---|---|---|
Molecular Formula | C22H28D6Cl2N3O7 | C22H33Cl2N3O7 | C16H21Cl2N3O2 |
Molecular Weight | 529.46 g/mol | 522.43 g/mol | 358.26 g/mol |
CAS Registry Number | Not explicitly listed | 1869075-89-7 | 16506-27-7 |
Deuterium Position | N-CH3 → N-CD3 (x2) | N/A | N/A |
Key Functional Groups | Bis(2-chloroethyl)amine, Benzimidazole, Ester, Pentahydroxyhexyl | Bis(2-chloroethyl)amine, Benzimidazole, Ester, Pentahydroxyhexyl | Bis(2-chloroethyl)amine, Benzimidazole, Carboxylic acid |
Primary Analytical Utility | Stable isotope internal standard | Impurity reference standard | Active pharmaceutical ingredient |
Functionally, this esterification modifies the chromatographic behavior, increasing retention time in reversed-phase HPLC systems compared to bendamustine hydrochloride while maintaining sufficient resolution from potential biological matrix interferences. The deuterium incorporation creates a characteristic mass spectrometric fragmentation pattern with m/z 261.1 → 263.1 for the bendamustine-d6 fragment ion compared to m/z 255.1 → 257.1 for non-deuterated bendamustine, enabling highly selective detection and quantification via LC-MS/MS [1] [8].
Bendamustine-d6 D-mannitol ester plays a pivotal role in identifying and characterizing impurities and degradation products arising during the synthesis, storage, and hydrolysis of bendamustine-mannitol ester prodrug formulations [2] [7] [9]. Its use as a labeled analog facilitates the differentiation of process-related impurities from degradation products formed post-synthesis.
Key degradation pathways elucidated using this compound include:
Table 3: Major Degradation Products and Pathways of Bendamustine-Mannitol Ester Monitored Using Deuterated Standards
Degradation Pathway | Primary Degradation Product(s) | Characteristic Mass Spectral Signatures (with d6-standard) | Detection Method |
---|---|---|---|
Ester Hydrolysis | Bendamustine-d6 (C16H15D6Cl2N3O2, MW 365.3) | [M+H]+ m/z 366.2 → 263.1 (d6-fragment) | LC-MS/MS |
N-Dealkylation (Mono) | Mono-dechloroethyl Bendamustine-d6 Mannitol Ester | [M+H]+ m/z 495.3 → 228.1 (loss of C2H4Cl) | HRMS, LC-MS |
N-Dealkylation (Bis) | Des-bis-chloroethyl Bendamustine-d6 Mannitol Ester | [M+H]+ m/z 461.3 → 194.1 (loss of 2xC2H4Cl) | HRMS, LC-MS |
Aziridinium Adduct Formation | Mannitol-linked Aziridinium Cyclic Adduct | Characteristic m/z 114.1 (aziridinium) + mannitol fragment ions | MS/MS, NMR |
Benzimidazole N-Oxidation | N-Oxide Bendamustine-d6 Mannitol Ester | [M+H]+ m/z 545.3; increased polarity in HPLC | LC-UV/HRMS |
The deuterated standard is indispensable in forced degradation studies (acid/base hydrolysis, oxidative, thermal stress) for stability-indicating method development. Spiking studies with bendamustine-d6 mannitol ester allow unambiguous identification of degradation peaks in HPLC chromatograms of stressed non-deuterated prodrug samples by leveraging the predictable retention time shift and mass difference. This approach validates method specificity for regulatory filings [2] [7]. Furthermore, tracking deuterium retention in degradation products confirms whether degradation occurs before or after ester cleavage, providing mechanistic insights crucial for formulation optimization. For instance, deuterium loss in a degradation product would indicate dealkylation specifically affecting the deuterated methyl groups, a pathway otherwise difficult to trace [1] [8].
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: